1,5-Dioxaspiro[5.11]heptadecane
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Overview
Description
1,5-Dioxaspiro[5.11]heptadecane is a spiro compound characterized by its unique structure, which includes a spirocyclic framework with two oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioxaspiro[5.11]heptadecane typically involves the reaction of appropriate diols with ketones or aldehydes under acidic conditions to form the spirocyclic structure. One common method involves the use of 1,5-dihydroxy compounds and cyclic ketones in the presence of acid catalysts .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,5-Dioxaspiro[5.11]heptadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Scientific Research Applications
1,5-Dioxaspiro[5
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Dioxaspiro[5.11]heptadecane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The presence of oxygen atoms in the structure can also facilitate hydrogen bonding and other interactions that contribute to its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Dioxaspiro[5.5]undecane: Another spiro compound with a similar structure but different ring size.
1,3-Dioxane: A simpler cyclic ether with two oxygen atoms in a six-membered ring.
1,3-Dithiane: A sulfur-containing analog with similar reactivity.
Uniqueness
1,5-Dioxaspiro[5.11]heptadecane is unique due to its larger ring size and the presence of two oxygen atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other spiro compounds may not be suitable .
Properties
CAS No. |
1553-03-3 |
---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
1,5-dioxaspiro[5.11]heptadecane |
InChI |
InChI=1S/C15H28O2/c1-2-4-6-8-11-15(12-9-7-5-3-1)16-13-10-14-17-15/h1-14H2 |
InChI Key |
DAZFJEYKVDTOJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC2(CCCCC1)OCCCO2 |
Origin of Product |
United States |
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